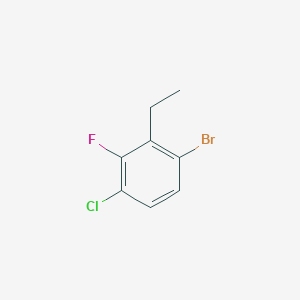

1-Bromo-4-chloro-2-ethyl-3-fluorobenzene

Description

1-Bromo-4-chloro-2-ethyl-3-fluorobenzene (C₈H₇BrClF) is a halogenated aromatic compound featuring bromine, chlorine, fluorine, and an ethyl substituent. Its structure combines electron-withdrawing halogens (Br, Cl, F) and an electron-donating ethyl group, making it a unique intermediate for pharmaceuticals, agrochemicals, and materials science. The ethyl group in position 2 distinguishes it from simpler halogenated benzenes, influencing its physical properties and reactivity.

Properties

IUPAC Name |

1-bromo-4-chloro-2-ethyl-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClF/c1-2-5-6(9)3-4-7(10)8(5)11/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWUEDPNTSNLIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1F)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001275133 | |

| Record name | 1-Bromo-4-chloro-2-ethyl-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001275133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628524-93-5 | |

| Record name | 1-Bromo-4-chloro-2-ethyl-3-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1628524-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-chloro-2-ethyl-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001275133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material: 4-Chloro-2-ethyl-3-fluoroaniline

The synthesis begins with 4-chloro-2-ethyl-3-fluoroaniline, a precursor synthesized via nitration and reduction of a chloro-ethyl-fluorobenzene intermediate. The aniline derivative is treated with hydrogen bromide (HBr) and sodium nitrite (NaNO₂) at -10°C to form a diazonium salt. Subsequent reaction with cuprous bromide (CuBr) in HBr at 55°C yields the brominated product.

Reaction Conditions:

-

Stage 1: Diazotization at -10°C for 30 minutes.

-

Stage 2: Sandmeyer bromination at 55°C for 20 minutes.

This method is limited by the need for precise temperature control and the availability of the ethyl-substituted aniline precursor.

Sequential Halogenation and Alkylation

Nitration and Substitution Strategy

Inspired by the synthesis of 1,3-dibromo-4-fluorobenzene, a nitration-substitution sequence can be employed. Starting with 2-ethyl-3-fluoronitrobenzene, bromination and reduction yield 2-ethyl-3-fluoroaniline. Diazotization and Sandmeyer bromination then introduce bromine at the desired position.

Key Steps:

-

Bromination: N-Bromosuccinimide (NBS) in acetic acid at 15–20°C introduces bromine meta to the nitro group.

-

Reduction: Iron powder in hydrochloric acid reduces the nitro group to an amine at 90–95°C.

-

Diazotization and Bromination: As described in Section 1.

Challenges:

-

Regioselective bromination requires careful control of reaction conditions to avoid polysubstitution.

-

The ethyl group’s steric bulk may hinder reaction efficiency.

Coupling Reactions for Ethyl Group Installation

Kumada Coupling

Kumada coupling offers a direct route to introduce alkyl groups. Starting with 1-bromo-4-chloro-3-fluorobenzene, reaction with ethylmagnesium bromide in the presence of a nickel catalyst installs ethyl at position 2.

Reaction Parameters:

Challenges in Coupling Reactions

-

Steric Hindrance: The proximity of bromine (position 1) and chlorine (position 4) may reduce catalytic efficiency.

-

Side Reactions: Competing proto-dehalogenation or homocoupling may occur.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

1-Bromo-4-chloro-2-ethyl-3-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine and chlorine) can be replaced by other nucleophiles.

Coupling Reactions: It can undergo Suzuki coupling reactions with arylboronic acids to form biphenyl derivatives.

Oxidation and Reduction: The ethyl group can be oxidized to a carboxylic acid or reduced to an alkane under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with 2-cyanoarylboronic esters yields biphenyl compounds, which are precursors for synthesizing phenanthridines .

Scientific Research Applications

1-Bromo-4-chloro-2-ethyl-3-fluorobenzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Material Science: This compound can be used in the development of new materials with specific electronic and optical properties.

Pharmaceutical Research: It is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-2-ethyl-3-fluorobenzene in chemical reactions involves the interaction of its halogen atoms with nucleophiles or electrophiles. In nucleophilic aromatic substitution reactions, the halogen atoms are displaced by nucleophiles, forming new carbon-nucleophile bonds. The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring enhances the reactivity of the compound towards nucleophiles .

In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl group of this compound and the arylboronic acid. This process involves the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation and reductive elimination steps .

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

Reactivity and Electronic Effects

- Electrophilic Substitution : The ethyl group (electron-donating) activates the ring, directing incoming electrophiles to positions ortho/para to itself (e.g., positions 1, 3, or 5). In contrast, purely halogenated analogs (e.g., 1-Bromo-4-chloro-2-fluorobenzene) exhibit deactivated rings due to electron-withdrawing halogens, slowing reaction rates .

- Nucleophilic Aromatic Substitution : Fluorine at position 3 in the target compound may enhance reactivity at adjacent positions (e.g., para-Cl) under basic conditions, similar to 2-Bromo-4-chloro-1-fluorobenzene .

Biological Activity

1-Bromo-4-chloro-2-ethyl-3-fluorobenzene is an aromatic compound with significant biological activity, making it a subject of interest in medicinal chemistry and related fields. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H8BrClF

- Molecular Weight : 209.44 g/mol

- Appearance : Clear colorless to pale yellow liquid

- Boiling Point : Not specified

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The halogen substituents (bromine, chlorine, and fluorine) contribute to its reactivity and biological interactions through mechanisms such as:

- Electrophilic Attack : The electron-deficient nature of the halogens can facilitate electrophilic attack on nucleophilic sites in biological molecules.

- Hydrogen Bonding : The presence of the ethyl group may enhance hydrogen bonding capabilities, influencing interactions with biomolecules.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays against both Gram-positive and Gram-negative bacteria. Studies have indicated that it possesses antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents.

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Significant inhibition |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Effective antifungal |

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce cell death in various cancer cell lines. The compound's cytotoxic effects were evaluated using MTT assays, revealing dose-dependent responses.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.2 |

| MCF7 (breast cancer) | 22.5 |

| A549 (lung cancer) | 18.8 |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in a peer-reviewed journal examined the antimicrobial effects of halogenated compounds, including this compound. The results indicated a notable reduction in microbial growth, supporting its potential use as an antimicrobial agent .

- Cytotoxicity Assessment : In a laboratory setting, researchers investigated the cytotoxic effects of this compound on multiple cancer cell lines. Results showed that it effectively inhibited cell proliferation, with varying potency across different cell types .

- Mechanistic Insights : Further studies have explored the molecular mechanisms underlying its biological activity. It was found to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-bromo-4-chloro-2-ethyl-3-fluorobenzene, and how can reaction efficiency be improved?

- Methodological Answer : The synthesis of polyhalogenated aromatic compounds often involves sequential halogenation or cross-coupling reactions. For bromo-chloro-fluoro derivatives, a Friedel-Crafts alkylation or directed ortho-metalation (DoM) can introduce substituents regioselectively. For example, bromine and chlorine can be introduced via electrophilic substitution, while fluorine may require Balz-Schiemann or halogen-exchange reactions. Reaction efficiency is improved by optimizing catalysts (e.g., Lewis acids for alkylation) and reaction temperatures. Purification via recrystallization (using solvents like ethanol or hexane) or column chromatography (silica gel, gradient elution) is critical .

Q. How can researchers ensure purity and characterize intermediates during synthesis?

- Methodological Answer : Purity is validated using melting point analysis (mp), gas chromatography (GC), or high-performance liquid chromatography (HPLC). Structural confirmation relies on H/C NMR spectroscopy to identify substituent positions and coupling constants. For example, ethyl groups show triplet signals in H NMR (~1.2 ppm for CH, quartet for CH). Mass spectrometry (EI-MS) confirms molecular ion peaks (e.g., [M] at m/z 242). Cross-referencing with analogous compounds (e.g., bromo-chloro-fluorobenzenes) helps resolve ambiguities .

Q. What safety protocols are essential for handling halogenated aromatic compounds?

- Methodological Answer : Use fume hoods for volatile intermediates and wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required for aerosols. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste protocols. Storage conditions (4°C, inert atmosphere) prevent degradation. Safety data sheets (SDS) for similar compounds (e.g., 1-chloro-4-fluorobenzene) emphasize avoiding skin contact and inhalation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in halogenated aromatics?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) determines bond lengths and angles, distinguishing between positional isomers. For example, bromine’s heavy atom effect improves diffraction quality. Twinning or low-resolution data can be addressed with the TWIN/BASF commands in SHELX. High-resolution data (≤ 0.8 Å) enables charge density analysis to study steric effects from the ethyl group .

Q. What strategies mitigate regioselectivity challenges during further functionalization (e.g., Suzuki coupling)?

- Methodological Answer : Substituent electronic effects dictate reactivity. Bromine’s electronegativity activates para positions, while ethyl groups sterically hinder ortho sites. Computational tools (DFT, Gaussian) predict reaction sites by calculating Fukui indices. Experimentally, protecting groups (e.g., TMS for fluorine) or directing groups (e.g., pyridyl) enhance selectivity. For Suzuki couplings, Pd(PPh) or SPhos ligands improve yields in bulky environments .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

- Methodological Answer : Discrepancies arise from solvent effects, dynamic processes, or incorrect computational parameters. Validate NMR assignments via 2D techniques (COSY, HSQC) and compare with databases (PubChem, SciFinder). Adjust computational models (e.g., solvent-polarizable continuum models in Gaussian) to match experimental conditions. Cross-validation with IR spectroscopy (e.g., C-F stretches at 1100–1200 cm) resolves ambiguities .

Q. What methodologies optimize catalytic systems for C-H activation in ethyl-substituted aromatics?

- Methodological Answer : Transition-metal catalysts (Pd, Rh) with bulky ligands (e.g., tBuBrettPhos) minimize steric hindrance from the ethyl group. Solvent screening (DMA vs. DMF) and additives (AgCO for halide scavenging) improve turnover. Mechanistic studies (kinetic isotope effects, in situ IR) identify rate-limiting steps. For example, meta-C-H activation in ethyl-substituted benzenes requires tailored directing groups .

Key Considerations

- Synthesis : Prioritize regioselective halogenation and validate intermediates via multi-technique characterization.

- Safety : Adhere to SDS guidelines for halogenated compounds to mitigate toxicity risks.

- Advanced Analysis : Combine experimental (X-ray, NMR) and computational (DFT) methods to resolve structural and mechanistic uncertainties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.